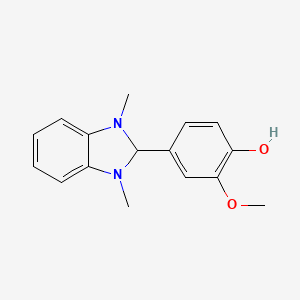![molecular formula C22H24N4O B5512959 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoquinoline derivatives typically involves complex reactions that yield various biologically active compounds. For instance, Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized by NMR, IR spectroscopy, and mass spectrometry, demonstrating the compound's versatile synthetic routes and potential for generating diverse derivatives with significant biological activities (Zablotskaya et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
The research conducted by Saad et al. (2011) focuses on the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety, which include compounds related to N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide. These compounds were characterized and screened for analgesic activity, revealing potential applications in pain management without direct reference to this compound but highlighting the relevance of similar structures in medicinal chemistry Saad, H., Osman, N. A., & Moustafa, A. (2011). Molecules, 16, 10187-10201.
Electrospray Mass Spectrometry
Harvey (2000) explored the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including derivatives of this compound. This study provides a foundation for understanding the mass spectrometric behavior of complex molecules and their potential applications in analytical chemistry Harvey, D. (2000). Journal of the American Society for Mass Spectrometry, 11, 900-915.
Antimicrobial and Anti-inflammatory Agents
Hussain and Kaushik (2012) reported on the design and synthesis of new pyrazole derivatives as anti-inflammatory and antimicrobial agents, indirectly related to the compound of interest. Their work contributes to the broader understanding of how structural modifications can enhance biological activities, including antimicrobial and anti-inflammatory properties, of compounds similar to this compound Hussain, S., & Kaushik, D. (2012). Organic Chemistry: An Indian Journal, 8.
Photocatalytic N-Radical-based Intramolecular Hydroamination
Yu et al. (2017) developed a visible light photocatalytic N-radical-based intramolecular hydroamination process, which could potentially be applied to the synthesis of this compound derivatives. This method offers an efficient approach to synthesizing biologically important heterocycles, demonstrating the versatility of photocatalytic reactions in organic synthesis Yu, X.-Y., Zhou, F., Chen, J.-R., & Xiao, W. (2017). Acta Chimica Sinica, 75, 86.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-yl]-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16(14-26-13-11-17-4-2-3-5-20(17)15-26)24-22(27)19-8-6-18(7-9-19)21-10-12-23-25-21/h2-10,12,16H,11,13-15H2,1H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDHEUHGLNANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)
![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)